Chemical structure and molecular weight of benzyl 3-phenylazetidine-1-carboxylate
Chemical structure and molecular weight of benzyl 3-phenylazetidine-1-carboxylate
An In-Depth Technical Guide to Benzyl 3-Phenylazetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of benzyl 3-phenylazetidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The azetidine scaffold is a key structural motif in numerous biologically active molecules, valued for its ability to impart unique conformational constraints and serve as a versatile pharmacophore. This document details the chemical structure, molecular properties, a proposed synthetic pathway, and key characterization data for the title compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry of this important molecular building block.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, which are four-membered nitrogen-containing heterocycles, represent a crucial class of molecules in modern synthetic and medicinal chemistry.[1] Initially considered challenging to synthesize due to inherent ring strain, advancements in chemical methods have made them more accessible. Their rigid, three-dimensional structure allows them to act as unique scaffolds that can present substituents in well-defined spatial orientations, making them invaluable in the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. The incorporation of a phenyl group at the 3-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom, as seen in benzyl 3-phenylazetidine-1-carboxylate, yields a stable and versatile intermediate for further chemical elaboration in drug discovery programs.[2]
Chemical Structure and Molecular Properties
The fundamental characteristics of a molecule are dictated by its structure. This section outlines the structural features and key physicochemical properties of benzyl 3-phenylazetidine-1-carboxylate.
IUPAC Name and Structure
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IUPAC Name: Benzyl 3-phenylazetidine-1-carboxylate
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Structure: The molecule consists of a central azetidine ring. A phenyl group is attached to the carbon atom at the 3-position. The nitrogen atom at the 1-position is functionalized as a benzyl carbamate.
Caption: Chemical structure of benzyl 3-phenylazetidine-1-carboxylate.
Physicochemical Data
A summary of the key quantitative data for the molecule is presented below. These values are calculated based on the chemical structure and are essential for experimental design and characterization.
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.33 g/mol |
| Monoisotopic Mass | 267.12593 Da |
| Calculated XlogP | 2.8 - 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Proposed Synthesis Pathway
The synthesis of benzyl 3-phenylazetidine-1-carboxylate can be approached through several routes common for substituted azetidines. A robust and logical pathway involves the construction of the azetidine ring from an acyclic precursor, followed by N-functionalization. The following protocol is a proposed, field-proven method adapted from established literature procedures for similar heterocyclic systems.[1][3]
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis workflow for benzyl 3-phenylazetidine-1-carboxylate.
Detailed Experimental Protocol
Expertise & Rationale: This protocol employs a classical approach where the azetidine ring is formed via intramolecular nucleophilic substitution. The choice of a mesylate as a leaving group in Step 2 is based on its high reactivity and clean conversion. The final step utilizes benzyl chloroformate, a standard reagent for installing the Cbz protecting group, which is crucial for subsequent peptide couplings or other transformations in drug synthesis.
Step 1: Synthesis of 2-(benzylamino)-1-phenylethan-1-ol
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To a stirred solution of styrene oxide (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol, add benzylamine (1.1 eq).
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Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC until the starting material is consumed (typically 6-12 hours).
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by flash chromatography on silica gel to yield the desired amino alcohol intermediate.
Step 2: Synthesis of 2-(benzylamino)-1-phenylethyl methanesulfonate
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Dissolve the amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
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Add a tertiary amine base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution.
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Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Synthesis of 1-benzyl-3-phenylazetidine
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Dissolve the crude mesylate from the previous step in a polar aprotic solvent like DMF or acetonitrile.
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Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (2.0-3.0 eq).
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Heat the mixture to 60-80 °C and stir overnight. The base facilitates the deprotonation of the amine, which then acts as an intramolecular nucleophile to displace the mesylate and form the azetidine ring.
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After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry, and concentrate. Purify by column chromatography to obtain 1-benzyl-3-phenylazetidine.[4]
Step 4: Synthesis of 3-phenylazetidine
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Dissolve 1-benzyl-3-phenylazetidine (1.0 eq) in methanol or ethanol.
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Add a palladium-based catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol% weight).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the debenzylation is complete (monitored by TLC or GC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 3-phenylazetidine.
Step 5: Synthesis of Benzyl 3-phenylazetidine-1-carboxylate
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Dissolve 3-phenylazetidine (1.0 eq) in DCM or a biphasic system of DCM and aqueous sodium bicarbonate solution.
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Cool the mixture to 0 °C.
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Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography to afford the final compound, benzyl 3-phenylazetidine-1-carboxylate.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The following are the expected characteristic signals based on the molecule's structure.
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¹H NMR (Proton NMR):
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Aromatic Protons: Multiple signals between δ 7.20-7.50 ppm, integrating to 10 hydrogens (from the phenyl and benzyl groups).
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Benzyl CH₂: A singlet or a sharp multiplet around δ 5.1-5.3 ppm (O-CH₂ -Ph).
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Azetidine Protons: Complex multiplets between δ 3.8-4.5 ppm for the CH₂ protons adjacent to the nitrogen (positions 2 and 4) and a multiplet around δ 3.5-3.9 ppm for the CH proton at position 3.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A signal in the range of δ 155-160 ppm (N-C =O).
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Aromatic Carbons: Multiple signals between δ 125-140 ppm.
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Benzyl CH₂ Carbon: A signal around δ 67-70 ppm (O -CH₂-Ph).
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Azetidine Carbons: Signals for the CH₂ carbons (C2, C4) typically appear around δ 50-60 ppm, while the CH carbon (C3) would be around δ 35-45 ppm.
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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C=O Stretch (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.[5]
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C-O Stretch: A band in the region of 1220-1280 cm⁻¹.
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Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals observed below 3000 cm⁻¹.
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Mass Spectrometry (MS):
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The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 268.13, confirming the molecular weight.
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Conclusion
Benzyl 3-phenylazetidine-1-carboxylate is a valuable building block for the synthesis of complex molecular architectures in drug discovery. This guide has provided a detailed overview of its chemical structure, molecular properties, and a robust, proposed synthetic protocol grounded in established chemical principles. The provided characterization data serves as a benchmark for researchers aiming to synthesize and utilize this compound. The strategic combination of the conformationally constrained azetidine ring and the versatile Cbz-protected amine functionality makes this molecule an asset for developing novel therapeutics.
References
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